N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the substituted benzimidazole with methoxyacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide
- N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide
- N-[1-(1-propyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide
Uniqueness
N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide is unique due to the presence of the butyl group, which may enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C22H27N3O2/c1-3-4-14-25-20-13-9-8-12-18(20)24-22(25)19(23-21(26)16-27-2)15-17-10-6-5-7-11-17/h5-13,19H,3-4,14-16H2,1-2H3,(H,23,26) |
InChI Key |
ZQUJSKDEHLOAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.